molecular formula C10H10ClN3O B13980236 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one

2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13980236
M. Wt: 223.66 g/mol
InChI Key: OOBQMVWMLYNFFS-UHFFFAOYSA-N
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Description

2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 352363-26-9) is a chemical compound belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. With a molecular formula of C10H10ClN3O and a molecular weight of 223.66 g/mol, this scaffold is recognized in medicinal chemistry as a privileged structure capable of providing ligands for several biological receptors . Its core structure bears a close resemblance to natural nitrogenous bases found in DNA and RNA, which contributes to its significant potential in biomedical applications and drug discovery . The pyrido[2,3-d]pyrimidine scaffold is an area of intense research interest, with over 20,000 unique structures described in the scientific literature and a rapidly growing number of publications and patents, nearly half of which are focused on variants with a double bond between the C5 and C6 positions of the ring system . Researchers are particularly interested in this family of compounds for developing kinase inhibitors . Specific derivatives have shown promising biological activities as inhibitors for various cancer targets, including tyrosine kinases, dihydrofolate reductase (DHFR), and cyclin-dependent kinases (CDKs) . The chlorine atom at the 2-position and the isopropyl group at the 8-position of this specific molecule serve as key handles for further synthetic modification, allowing medicinal chemists to explore structure-activity relationships and optimize properties for specific targets . This compound is intended for research and development use only by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals. Safety and Handling: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. This product must not be used for personal, cosmetic, food, or agricultural purposes.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H10ClN3O/c1-6(2)14-8(15)4-3-7-5-12-10(11)13-9(7)14/h3-6H,1-2H3

InChI Key

OOBQMVWMLYNFFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC2=CN=C(N=C21)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Bromouracil or substituted bromouracils serve as the initial pyrimidine source.
  • Phosphorus pentachloride (PCl5) is used for chlorination.
  • Alkyl halides or alkyl amines provide the isopropyl group introduction.
  • Catalysts such as palladium chloride (PdCl2) facilitate cross-coupling reactions (Heck reaction).
  • Solvents include dichloromethane (DCM), tetrahydrofuran (THF), and aqueous ammonia.

Stepwise Synthesis

The synthesis can be summarized in the following steps, adapted from a similar patent for 2-chloro-8-cyclopentyl derivatives:

Step Reaction Type Description Conditions Outcome/Product
1 Chlorination 5-Bromouracil reacts with phosphorus pentachloride in DCM under reflux to form 5-bromo-2,4-dichloropyrimidine. Reflux in DCM, TLC monitoring, ice-water quenching, drying, and silica gel purification. 5-Bromo-2,4-dichloropyrimidine
2 Substitution (Amination) Nucleophilic substitution with ammonia (25% aqueous) to replace chlorine at position 4 with amino group. Ammonia aqueous solution, controlled temperature. 5-Bromo-2-chloro-4-aminopyrimidine
3 Alkylation (Isopropylation) Introduction of the isopropyl group at position 8 via nucleophilic substitution or cross-coupling with isopropyl halide or amine. Use of base (e.g., triethylamine), solvent (THF), and heating. 5-Bromo-2-chloro-N-isopropylpyrimidin-4-amine (key intermediate)
4 Heck Reaction (Cyclization) Palladium-catalyzed intramolecular Heck reaction with crotonic acid or equivalent to close the bicyclic ring system. PdCl2 catalyst, triethylamine, reflux at ~75°C for 6 hours, nitrogen atmosphere. 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one
5 Purification Crystallization from aqueous media at controlled temperatures, filtration, washing, and vacuum drying. Cooling below 10°C, filtration, drying at ~50°C under vacuum. Pure target compound with high yield (~85-90%) and purity (>99%)

Reaction Conditions and Yields

  • The chlorination step proceeds under mild reflux conditions with high conversion.
  • Substitution reactions typically show yields above 80%.
  • The Heck reaction is critical for ring closure and is optimized at 75°C under inert atmosphere, yielding the bicyclic system efficiently.
  • Overall yields for the full sequence are reported in the range of 80–90%, with purity exceeding 99% after purification.

Comparative Data Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Chlorination 5-Bromouracil, PCl5, DCM, reflux 90 TLC confirms completion
2 Amination 25% NH3 aqueous solution, ambient temp 85 Substitution at C4
3 Alkylation Isopropyl halide/amine, base, THF, heat 80-85 Introduction of isopropyl group
4 Heck Cyclization PdCl2, triethylamine, 75°C, 6h, N2 88 Ring closure to bicyclic system
5 Purification Crystallization, filtration, vacuum drying >99 purity Final product isolation

Notes on Adaptation for Isopropyl Substitution

The patent literature primarily reports cyclopentyl substitution at position 8; however, the synthetic route is adaptable for isopropyl groups by replacing the cyclopentyl halide or amine with the corresponding isopropyl derivatives. The reaction conditions remain largely unchanged, with minor optimizations for steric and electronic effects of the isopropyl group.

Additional Synthetic Insights from Literature

A comprehensive review on pyrido[2,3-d]pyrimidin-7(8H)-ones highlights:

  • The use of preformed pyrimidines as versatile intermediates for substitution and ring closure.
  • The importance of cross-coupling reactions (e.g., Heck reaction) for efficient bicyclic ring formation.
  • The possibility of retrosynthetic analysis to design alternative routes based on available starting materials and desired substitutions.

These insights support the robustness and flexibility of the described preparation method for 2-chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell signaling and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Substituent Effects at Position 8

The substituent at position 8 significantly impacts biological activity and pharmacokinetics:

  • 8-Cyclopentyl group : Found in 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1013916-37-4), the cyclopentyl moiety increases lipophilicity, which may improve membrane permeability but could reduce solubility .

Table 1: Impact of Position 8 Substituents

Substituent Example Compound Key Properties Biological Target
Isopropyl 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7-one Moderate lipophilicity, steric bulk Kinases, HCV NS5B polymerase
Cyclopentyl CAS 1013916-37-4 High lipophilicity Kinases (e.g., BCR, DDR2)
2-Hydroxyethyl Compound 46 Hydrogen-bonding capability MST3/4 kinases

Substituent Effects at Position 2

Position 2 is critical for modulating reactivity and target engagement:

  • Chloro group : The electron-withdrawing chlorine in the target compound enhances electrophilicity, making it a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
  • Methylsulfonyl group : In 8-isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1192730-04-3), the sulfonyl group increases polarity and may enhance binding to charged kinase active sites .
  • Methylamino group: Compounds like 8-(4-Aminobutyl)-6-(2,5-dichlorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound 8) utilize the amino group for hydrogen bonding, improving affinity for phosphodiesterases or kinases .

Table 2: Position 2 Substituent Comparison

Substituent Example Compound Reactivity/Binding Feature Biological Activity
Chloro Target compound Electrophilic, versatile for synthesis Broad-spectrum kinase inhibition
Methylsulfonyl CAS 1192730-04-3 Polar, hydrogen-bond acceptor Kinases, antiviral targets
Methylamino Compound 8 Hydrogen-bond donor Phosphodiesterase 5 inhibition

Role of C4 and C5-C6 Saturation

  • C4 Substituents: Introduction of amino or oxo groups at C4 (e.g., 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one) reduces toxicity and enhances selectivity for kinases like ZAP-70 . The target compound lacks C4 substituents, which may limit its specificity compared to C4-modified analogs .
  • C5-C6 Saturation : 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (e.g., antihypertensive agents) exhibit reduced planarity compared to unsaturated analogs, favoring interactions with cardiovascular targets over kinases .

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